3-(2-phenoxyethoxy)benzoic Acid
Description
Properties
IUPAC Name |
3-(2-phenoxyethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-15(17)12-5-4-8-14(11-12)19-10-9-18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHDMBNOZUXRQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406527 | |
| Record name | 3-(2-phenoxyethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116495-73-9 | |
| Record name | 3-(2-phenoxyethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The process involves deprotonation of the resorcinol derivative using alkali metal alcoholates (e.g., sodium methoxide) in high-boiling solvents like N-methylpyrrolidone (NMP) at 120–150°C. The phenoxyethoxy group is introduced via nucleophilic attack on the phthalide’s electrophilic carbon, followed by ring-opening hydrolysis to yield the carboxylic acid.
Key parameters :
Yield and Limitations
Yields for analogous compounds reach 68–75%. However, competing reactions at elevated temperatures, such as over-alkylation or phthalide decomposition, necessitate strict stoichiometric control. Pre-purification of the phthalide precursor is critical, as impurities from bromination or photochemical synthesis can reduce efficiency.
Microwave-Assisted Esterification-Oxidation
Microwave irradiation, validated in the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, provides a rapid pathway for this compound. This method involves two steps: esterification of 3-hydroxybenzoic acid with 2-phenoxyethanol, followed by oxidation.
Stepwise Protocol
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Esterification : 3-Hydroxybenzoic acid and 2-phenoxyethanol are heated under microwave irradiation (300 W, 100°C, 20 min) with catalytic sulfuric acid.
-
Oxidation : The intermediate ester is oxidized using potassium permanganate in acidic medium to regenerate the carboxylic acid.
Advantages :
Challenges in Scalability
Microwave synthesis faces scalability limitations due to restricted vessel sizes and heterogeneous heating in batch reactors. Additionally, over-oxidation of the phenoxyethoxy chain remains a risk, necessitating careful stoichiometric control.
Halogenation-Alkoxylation Sequence
Adapted from 3-methyl-2-aminobenzoic acid synthesis, this method employs chlorination followed by alkoxylation.
Chlorination of 3-Hydroxybenzoic Acid
3-Hydroxybenzoic acid is treated with thionyl chloride to form 3-chlorobenzoic acid, which subsequently reacts with 2-phenoxyethanol in the presence of a copper catalyst.
Conditions :
Yield Optimization
Yields for analogous halogen-alkoxylation reactions range from 45% to 62%. Competing side reactions, such as ether cleavage under acidic conditions, necessitate neutral pH maintenance during alkoxylation.
Comparative Analysis of Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(2-phenoxyethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of quinones or carboxylate derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.
Scientific Research Applications
3-(2-phenoxyethoxy)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-(2-phenoxyethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxyethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 3-(2-phenoxyethoxy)benzoic acid and analogous compounds:
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Position of Substituent(s) |
|---|---|---|---|---|---|
| This compound | 2-Phenoxyethoxy | C₁₅H₁₄O₄ | 270.27 (calculated) | Ether, carboxylic acid | Meta (C3) |
| 2-Ethoxybenzoic acid | Ethoxy | C₉H₁₀O₃ | 166.18 | Ether, carboxylic acid | Ortho (C2) |
| 3-(Sulfooxy)benzoic acid | Sulfooxy | C₇H₆O₅S | 218.17 | Sulfonate ester, carboxylic acid | Meta (C3) |
| 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid | Chloromethylbenzoyloxy | C₁₅H₁₁ClO₄ | 290.70 | Benzoyloxy, chloromethyl | Ortho (C2) |
| 3-[(2-Methyl-2-propenyl)oxy]benzoic acid | 2-Methylpropenyloxy | C₁₁H₁₂O₃ | 192.21 | Allyl ether, carboxylic acid | Meta (C3) |
| 4-Benzyloxy-3-methoxybenzoic acid | Benzyloxy, methoxy | C₁₅H₁₄O₄ | 270.27 | Benzyl ether, methoxy | Para (C4), meta (C3) |
Physicochemical Properties
- Acidity (pKa): The phenoxyethoxy group in this compound is electron-donating, which may slightly reduce acidity compared to unsubstituted benzoic acid (pKa ~4.2). In contrast, sulfonate-containing analogs like 3-(sulfooxy)benzoic acid exhibit stronger acidity due to the electron-withdrawing sulfonate group . 2-Ethoxybenzoic acid (ortho-substituted) has a pKa of ~3.8, demonstrating how substituent position affects acidity .
- Solubility: The bulky phenoxyethoxy group likely decreases water solubility compared to polar derivatives like 3-(sulfooxy)benzoic acid, which is highly water-soluble due to its sulfonate group. 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid shows moderate solubility in organic solvents, making it suitable for formulation in lipid-based drug delivery systems .
Biological Activity
3-(2-Phenoxyethoxy)benzoic acid is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and various biological effects supported by case studies and research findings.
Chemical Structure and Properties
This compound is a derivative of benzoic acid characterized by the presence of a phenoxyethoxy group. Its molecular formula is , and it exhibits properties typical of benzoic acid derivatives, including potential interactions with various biological targets.
Target Receptors
The primary mechanism of action for this compound involves its role as an agonist for the peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor is crucial in regulating glucose metabolism, lipid metabolism, and adipocyte differentiation.
Biochemical Pathways
Upon binding to PPAR-γ, the compound activates several downstream signaling pathways that influence gene expression related to metabolic processes. Specifically, it enhances the transcription of genes involved in glucose homeostasis and lipid metabolism, thereby improving insulin sensitivity and glucose uptake in cells.
Pharmacokinetics
The pharmacokinetics of this compound suggest that it is well-absorbed upon administration. It undergoes hepatic metabolism, primarily conjugated with glycine to form hippuric acid, which is then excreted. Understanding its absorption and metabolic pathways is essential for evaluating its therapeutic potential.
Antidiabetic Activity
Research indicates that this compound may have significant antidiabetic effects. By activating PPAR-γ, it promotes improved insulin sensitivity and glucose metabolism. This has been demonstrated in various in vitro studies where the compound enhanced glucose uptake in adipocytes and muscle cells.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties. Studies have shown that benzoic acid derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This suggests a potential role in managing conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Antidiabetic Efficacy : In a study involving diabetic mouse models, administration of this compound resulted in a significant reduction in blood glucose levels compared to control groups. The findings suggest that the compound's activation of PPAR-γ plays a crucial role in enhancing insulin sensitivity.
- Cell Culture Studies : In vitro experiments demonstrated that the compound could significantly increase glucose uptake in cultured adipocytes. These results support its potential use as a therapeutic agent for type 2 diabetes management.
- Inflammation Modulation : A recent study explored the anti-inflammatory effects of this compound on macrophages. The results indicated a reduction in the secretion of inflammatory markers (e.g., TNF-alpha and IL-6), highlighting its potential utility in treating inflammatory diseases.
Comparative Analysis with Other Benzoic Acid Derivatives
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antidiabetic, Anti-inflammatory | PPAR-γ Agonist |
| 2-(2-Phenoxyethoxy)benzoic Acid | Antimicrobial, Antioxidant | Enzyme Inhibition |
| 4-(2-Phenoxyethoxy)benzoic Acid | Anticancer, Anti-inflammatory | Targeting Specific Enzymatic Pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
